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Compound of Interest

Compound Name: AZD1283

Cat. No.: B1665933

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of
the P2Y12 receptor antagonist AZD1283 with other leading antiplatelet agents, supported by
available in vitro experimental data.

AZD1283 is a potent and selective, reversible antagonist of the P2Y12 receptor, a key player in
platelet activation and thrombus formation. This guide provides a comparative analysis of its in
vitro cross-reactivity profile against other widely used P2Y12 inhibitors: the active metabolites
of clopidogrel and prasugrel, and ticagrelor. Understanding the selectivity of these compounds
is crucial for predicting potential off-target effects and ensuring therapeutic safety and efficacy.

Comparative Analysis of P2Y12 Receptor
Antagonists

The following table summarizes the available in vitro data for AZD1283 and its key
comparators. This data is essential for understanding the potency and selectivity of these
antiplatelet agents.
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Compound Target/Assay IC50 / Ki Species Notes
High affinity for
P2Y12 Receptor
AZD1283 o 11 nM Human the target
(Binding)
receptor.[1][2]
Demonstrates
P2Y12 Receptor )
25 nM Human potent functional
(GTPyYS) _
antagonism.[1][2]
Potential for
CYP2C9 6.62 uM Human drug-drug
interactions.[1]
Potential for
CYP2C19 0.399 uM Human drug-drug
interactions.[1]
CYP3A4 Potential for
(Midazolam 4.28 uM Human drug-drug
substrate) interactions.[1]
CYP3A4 Potential for
(Testosterone 3.64 uM Human drug-drug
substrate) interactions.[1]
Irreversibly binds
) to the P2Y12
Clopidogrel
) ) receptor. The H4
Active Metabolite  P2Y12 Receptor - Human ) ]
isomer is the
(CAM/HA4) .
clinically relevant
active form.[3][4]
Potent and
Prasugrel Active irreversible
Metabolite (R- P2Y12 Receptor <1 uM Human inhibitor of the
138727) P2Y12 receptor.
[5]
Ticagrelor P2Y12 Receptor - Human A direct-acting,

reversible
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antagonist.[6][7]

This "off-target”

o effect is
Equilibrative )
) hypothesized to
Nucleoside o ]
Weak inhibitor Human contribute to
Transporter 1
some of
(ENT2) ]
ticagrelor's

clinical effects.[8]

Note: Comprehensive, directly comparable in vitro cross-reactivity data against a broad panel
of receptors for all compounds is limited in the public domain. The provided data is based on

available literature.

Signaling Pathways and Experimental Workflows

To understand the context of these in vitro studies, it is important to visualize the underlying
biological pathways and experimental procedures.
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P2Y12 Receptor Signaling Pathway
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P2Y12 signaling and AZD1283's mechanism of action.

The diagram above illustrates the signaling cascade initiated by ADP binding to the P2Y12
receptor, leading to platelet activation. AZD1283 acts as an antagonist, blocking this pathway.
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In Vitro Radioligand Binding Assay Workflow
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A typical workflow for a radioligand binding assay.

This flowchart outlines the key steps in a radioligand binding assay, a common method to

determine the affinity of a compound for its target receptor.
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Detailed Experimental Protocols

1. Radioligand Binding Assay for P2Y12 Receptor Affinity

This assay is designed to determine the binding affinity of a test compound (like AZD1283) to
the P2Y12 receptor by measuring its ability to compete with a known radiolabeled ligand.

o Materials:
o Cell membranes prepared from a cell line overexpressing the human P2Y12 receptor.
o Radioligand: Typically [3H]2-MeSADP.
o Test compound (e.g., AZD1283) at various concentrations.
o Assay Buffer: e.g., 50 mM Tris-HCI, 10 mM MgClz, 1 mM EDTA, pH 7.4.
o Wash Buffer: e.g., ice-cold 50 mM Tris-HCI, pH 7.4.
o Glass fiber filters.
o Scintillation fluid.
» Procedure:

o In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration
(typically at or below its Kd), and varying concentrations of the test compound.

o Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow
binding to reach equilibrium.

o Terminate the reaction by rapid filtration through glass fiber filters, which traps the cell
membranes with the bound radioligand.

o Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

o Measure the radioactivity retained on the filters using a scintillation counter.
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o Non-specific binding is determined in the presence of a high concentration of a known
non-radiolabeled P2Y12 antagonist.

o Specific binding is calculated by subtracting non-specific binding from total binding.

o The concentration of the test compound that inhibits 50% of the specific binding of the
radioligand (IC50) is determined by non-linear regression analysis. The Ki (inhibition
constant) can then be calculated using the Cheng-Prusoff equation.

2. GTPyS Binding Assay for Functional Antagonism

This functional assay measures the ability of a compound to inhibit the activation of G-proteins
coupled to the P2Y12 receptor.

o Materials:

o Cell membranes with the P2Y12 receptor.

[¢]

[3>S]GTPYS (a non-hydrolyzable GTP analog).

o GDP.

o

P2Y12 agonist (e.g., 2-MeSADP).

[¢]

Test compound (e.g., AZD1283).

[e]

Assay Buffer: e.g., 50 mM HEPES, 100 mM NacCl, 10 mM MgClz, pH 7.4.

e Procedure:

o

Pre-incubate the cell membranes with the test compound at various concentrations.

[¢]

Add the P2Y12 agonist to stimulate the receptor.

[¢]

Add [**S]GTPyS and GDP to the mixture. Upon receptor activation, GDP is exchanged for
[3>S]GTPYS on the Ga subunit of the G-protein.

[¢]

Incubate at 30°C for a set time (e.g., 30-60 minutes).
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o Terminate the reaction by rapid filtration.

o Measure the amount of [3*S]GTPyS bound to the G-proteins on the filters using a
scintillation counter.

o The ability of the test compound to inhibit the agonist-stimulated [3>*S]GTPyS binding is
used to determine its IC50 value as a functional antagonist.

Selectivity and Off-Target Profile

Published studies have confirmed that AZD1283 is selective for the P2Y12 receptor over other
purinergic receptors, indicating it does not exhibit significant binding to these related
receptors[9]. However, in vitro studies have shown that AZD1283 can inhibit certain
cytochrome P450 (CYP) enzymes at micromolar concentrations[1]. This suggests a potential
for drug-drug interactions, which is an important consideration in clinical development.

In comparison, ticagrelor is known to be a weak inhibitor of the equilibrative nucleoside
transporter-1 (ENT1), which may contribute to some of its observed clinical effects beyond
P2Y12 inhibition[8]. The active metabolites of clopidogrel and prasugrel are highly specific for
the P2Y12 receptor, to which they bind irreversibly[3][5].

Conclusion

AZD1283 is a potent and selective antagonist of the P2Y12 receptor. The available in vitro data
demonstrates its high affinity for its intended target. While it shows selectivity against other
purinergic receptors, its interaction with CYP enzymes at higher concentrations highlights the
importance of comprehensive in vitro cross-reactivity profiling in early drug development.
Further head-to-head comparative studies across a broad panel of receptors would provide a
more complete understanding of the relative selectivity of AZD1283 compared to other P2Y12
inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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